REACTION_CXSMILES
|
[N+](C(C)C)([O-])=[O:2].C[O-].[Na+].[Br:10][C:11]1[C:12]([CH2:25]Br)=[CH:13][C:14]([O:23][CH3:24])=[C:15]([CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19])[CH:16]=1>CO>[Br:10][C:11]1[C:12]([CH:25]=[O:2])=[CH:13][C:14]([O:23][CH3:24])=[C:15]([CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19])[CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
sodium methoxide
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methyl 2-(5-bromo-4-bromomethyl-2-methoxyphenyl)propionate
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C(=O)OC)C)OC)CBr
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 1.0 M aqueous hydrochloric acid, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (hexane/ethyl acetate=7/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C(=O)OC)C)OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |